Reduced Carbon Doping in ALD Silicon Oxide Compared to DIPAMS
In a comparative ALD study of carbon-doped silicon oxide, the bisaminosilane precursor BDMAMS (one Si–CH₃) showed decreased carbon doping relative to the monoaminosilane DIPAMS (di-iso-propylaminomethylsilane) [1]. This demonstrates that BDMAMS enables lower, more controlled carbon incorporation, which is critical for tuning the dielectric constant.
| Evidence Dimension | Carbon content in deposited silicon oxide film |
|---|---|
| Target Compound Data | Carbon doping decreased relative to DIPAMS (specific at.% not provided in abstract) |
| Comparator Or Baseline | DIPAMS (di-iso-propylaminomethylsilane) with high carbon doping (1–8 at.%) |
| Quantified Difference | Qualitatively lower carbon content |
| Conditions | ALD at temperatures below 150 °C using ozone as oxidant |
Why This Matters
Controlling carbon content is essential for low-k dielectric applications; BDMAMS offers a pathway to lower carbon levels than DIPAMS, enabling better electrical performance.
- [1] Wang, M., et al. 'Atomic layer deposition of carbon doped silicon oxide by precursor design and process tuning.' Journal of Vacuum Science & Technology A, 36(2), 2018, 021509. View Source
